molecular formula C16H24N2O2S B2893269 3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 2034524-83-7

3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2893269
CAS No.: 2034524-83-7
M. Wt: 308.44
InChI Key: LDKUGKDMFHRYPI-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with a dimethylamino group and a tetrahydro-2H-pyran-4-ylthioethyl side chain, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with dimethylamine under basic conditions.

    Introduction of the Tetrahydro-2H-pyran-4-ylthioethyl Side Chain: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzamide core with a tetrahydro-2H-pyran-4-ylthioethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the tetrahydro-2H-pyran-4-ylthioethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for designing novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industrial Processes: The compound’s unique reactivity makes it useful in various industrial applications, such as the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the tetrahydro-2H-pyran-4-ylthioethyl side chain contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-N-(2-(methylthio)ethyl)benzamide: Similar structure but with a methylthio group instead of a tetrahydro-2H-pyran-4-ylthioethyl group.

    3-(dimethylamino)-N-(2-(ethylthio)ethyl)benzamide: Contains an ethylthio group instead of a tetrahydro-2H-pyran-4-ylthioethyl group.

Uniqueness

The presence of the tetrahydro-2H-pyran-4-ylthioethyl side chain in 3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide imparts unique chemical properties and reactivity compared to similar compounds. This structural feature may enhance its binding affinity, specificity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-18(2)14-5-3-4-13(12-14)16(19)17-8-11-21-15-6-9-20-10-7-15/h3-5,12,15H,6-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKUGKDMFHRYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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